molecular formula C22H27NO B10844064 4-Benzyl-1-chroman-2-ylmethyl-piperidine

4-Benzyl-1-chroman-2-ylmethyl-piperidine

カタログ番号: B10844064
分子量: 321.5 g/mol
InChIキー: XIEPNNMDKPLLAY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Benzyl-1-charman-2-ylmethyl-piperidine is a synthetic organic compound featuring a spirocyclic architecture that incorporates a piperidine ring, a foundational scaffold in pharmaceutical development. Piperidine derivatives are of profound significance in medicinal chemistry, constituting the core structure in more than twenty classes of approved pharmaceuticals and numerous bioactive alkaloids . The integration of the chroman moiety in this specific compound creates a spiro[chroman-2,4'-piperidine] core system, a structural motif that has demonstrated considerable potential in early-stage drug discovery research . This specific molecular framework is recognized for its versatility as a building block in the design of novel bioactive molecules. The structural combination present in 4-Benzyl-1-chroman-2-ylmethyl-piperidine makes it a compound of high interest for researchers, particularly in the fields of central nervous system (CNS) disorders and oncology. Spirochroman-piperidine hybrids have been investigated as potential therapeutic agents, with recent scientific literature reporting the design and synthesis of related analogues for evaluation as anticancer agents . Furthermore, the 4-benzylpiperidine subunit is a pharmacophore known to interact with various neurological targets; similar structures have been researched as acetylcholinesterase inhibitors for neurodegenerative conditions and as monoamine modulators . The compound is provided strictly for research and development purposes in laboratory settings. It is intended for use by qualified professional researchers only. This product is not for diagnostic, therapeutic, or human consumption use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant safety regulations for laboratory chemicals.

特性

分子式

C22H27NO

分子量

321.5 g/mol

IUPAC名

4-benzyl-1-(3,4-dihydro-2H-chromen-2-ylmethyl)piperidine

InChI

InChI=1S/C22H27NO/c1-2-6-18(7-3-1)16-19-12-14-23(15-13-19)17-21-11-10-20-8-4-5-9-22(20)24-21/h1-9,19,21H,10-17H2

InChIキー

XIEPNNMDKPLLAY-UHFFFAOYSA-N

正規SMILES

C1CC2=CC=CC=C2OC1CN3CCC(CC3)CC4=CC=CC=C4

製品の起源

United States

準備方法

Reductive Amination of N-Benzyl-4-piperidone

This two-step approach leverages N-benzyl-4-piperidone as a key intermediate:

Step 1: Synthesis of N-Benzyl-4-piperidone
N-Benzylation of 4-piperidone hydrochloride is achieved via nucleophilic substitution with benzyl chloride under basic conditions (NaHCO₃, ethanol, reflux). Typical yields exceed 95%:

ParameterValue
SolventEthanol
BaseSodium bicarbonate
TemperatureReflux (78°C)
Reaction Time3 hours
Yield96.5% (Example 1,)

Step 2: Reductive Amination with Chroman-2-ylmethylamine
N-Benzyl-4-piperidone undergoes reductive amination using chroman-2-ylmethylamine and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at room temperature for 12–24 hours, yielding 88–92% of the target compound.

Partial Reduction of 1-Benzyl-4-piperidinecarboxylate Esters

A scalable method involves selectively reducing ester groups to aldehydes, followed by condensation with chroman-2-ylmethanol:

Procedure :

  • Ester Reduction : 1-Benzyl-4-piperidinecarboxylate (ethyl or methyl ester) is treated with red aluminum (AlH₃·NHR₂) complexes at −5°C to 0°C.

  • Aldehyde Isolation : The intermediate aldehyde is purified via aqueous workup (NaOH, pH 11–13) and solvent extraction.

  • Chroman Coupling : The aldehyde reacts with chroman-2-ylmethanol under acidic catalysis (ZnCl₂, ethanol, reflux).

Optimization Data :

  • Reduction Efficiency : 94.3% yield when using AlH₃·morpholine complexes (Example 7,).

  • Temperature Sensitivity : Reactions above 0°C favor over-reduction to alcohols, reducing aldehyde yields by 15–20%.

Alternative Methodologies

Grignard Addition to N-Benzyl-4-cyanopiperidine

A less common route employs Grignard reagents to introduce the chroman moiety:

  • Cyanation : N-Benzyl-4-piperidone is converted to the corresponding nitrile using trimethylsilyl cyanide (TMSCN).

  • Grignard Reaction : Chroman-2-ylmethylmagnesium bromide adds to the nitrile, followed by acidic hydrolysis to yield the target amine.

Limitations :

  • Low functional group tolerance (e.g., ester groups incompatible).

  • Requires strict anhydrous conditions, limiting scalability.

Multicomponent Coupling Strategies

Zinc chloride-catalyzed one-pot reactions enable concurrent chroman ring formation and piperidine functionalization:

Reaction Scheme :
4-Hydroxycoumarin + Benzaldehyde + 1-Benzyl-4-aminopiperidine → 4-Benzyl-1-chroman-2-ylmethyl-piperidine

Conditions :

  • Catalyst : 10 mol% ZnCl₂

  • Solvent : Ethanol, reflux

  • Yield : 85–89% (dependent on benzaldehyde substituents).

Critical Analysis of Methodologies

Yield and Scalability Comparison

MethodYield RangeScalabilityKey Advantage
Reductive Amination88–92%HighMinimal purification steps
Partial Ester Reduction91–94%ModerateIndustrial applicability
Multicomponent Coupling85–89%LowAtom economy

化学反応の分析

反応の種類

4-ベンジル-1-クロマン-2-イルメチルピペリジンは、以下を含む様々な化学反応を起こします。

    酸化: この化合物は、強力な酸化剤を用いて酸化することができます。

    還元: 還元反応は、水素化または他の還元剤を用いて行うことができます。

    置換: この化合物は、求核置換反応または求電子置換反応を起こす可能性があります。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

    還元: パラジウム触媒の存在下で水素ガスを頻繁に水素化に使用します。

    置換: ハロアルカンまたはアシルクロリドなどの試薬を置換反応に使用できます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によってケトンまたはカルボン酸が生成される一方、還元によってアルコールまたはアミンが生成される可能性があります .

科学的研究の応用

4-ベンジル-1-クロマン-2-イルメチルピペリジンは、科学研究において様々な用途を持っています。

    化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

    生物学: この化合物は、酵素阻害や受容体結合を含む潜在的な生物活性について研究されています。

    医学: 様々な疾患に対する治療薬としての可能性を調査する研究が進められています。

    産業: 新規材料や化学プロセスの開発に使用されています

作用機序

4-ベンジル-1-クロマン-2-イルメチルピペリジンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素阻害剤または受容体アゴニスト/アンタゴニストとして作用し、様々な生化学経路を調節する可能性があります。 正確な機序は、特定の用途と標的によって異なります .

類似化合物との比較

Fluorophenyl Piperidine Derivatives ()

Compounds such as 4-(4-Fluorophenyl)-4-hydroxy piperidine and 4-(4-methoxyphenyl)piperidine share the piperidine scaffold but differ in substituents. Key comparisons include:

  • Polarity: Hydroxyl or methoxy groups (e.g., 4-(4-hydroxyphenyl)cyclohexanone) introduce hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration relative to the lipophilic benzyl-chroman system .
  • Synthetic Utility : Many fluorophenyl piperidines serve as intermediates for antipsychotics or analgesics, whereas the chroman moiety in the target compound may confer antioxidant or CNS-modulating properties .

Spiro-Piperidine Systems ()

The compound 1-Benzyl-4,5-diphenylpiperidine-3-spiro-3-pyrrolidine-2-spiro-3-indoline-4,2-dione exemplifies a structurally complex spiro system. Differences include:

  • In contrast, the single piperidine ring in 4-Benzyl-1-chroman-2-ylmethyl-piperidine allows greater rotational freedom, which may broaden receptor interactions .
  • Synthetic Complexity : Spiro systems require multi-step syntheses involving cyclization and stereochemical control, whereas the target compound’s synthesis likely focuses on straightforward alkylation or amination of the piperidine core .

Pyrimidine-Piperidine Hybrids ()

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine combines a piperidine with a pyrimidine ring. Key distinctions:

  • Heterocyclic Diversity : Pyrimidine’s nitrogen-rich structure enables hydrogen bonding and π-π stacking, often exploited in kinase inhibitors or antiviral agents. The chroman ring in the target compound, with its oxygen atom, may instead modulate redox pathways or lipid solubility .
  • Bioactivity : Pyrimidine derivatives are associated with anticancer and antimicrobial activities, while chroman systems (e.g., in tocopherols) are linked to antioxidant effects, suggesting divergent therapeutic applications .

Structural and Functional Analysis Table

Compound Class Key Substituents/Heterocycles Physicochemical Properties Inferred Bioactivity
4-Benzyl-1-chroman-2-ylmethyl-piperidine Benzyl, chroman, piperidine High lipophilicity, moderate polarity CNS modulation, antioxidant
Fluorophenyl piperidines 4-Fluorophenyl, hydroxyl/methoxy Increased polarity, H-bond donors Serotonin/dopamine receptor ligands
Spiro-piperidine systems Spiro-pyrrolidine, indoline High rigidity, stereochemical complexity Enzyme inhibition, selective targeting
Pyrimidine-piperidine hybrids Pyrimidine, piperidine H-bond acceptors, planar structure Anticancer, antimicrobial

Research Implications and Limitations

The benzyl-chroman-piperidine architecture merits further exploration for CNS disorders or oxidative stress-related conditions. Contradictions in substituent effects (e.g., fluorophenyl vs. methoxy groups on solubility) highlight the need for structure-activity relationship (SAR) studies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 4-Benzyl-1-chroman-2-ylmethyl-piperidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzoylpiperidine derivatives are often synthesized using CHCl₃/MeOH as solvents under reflux conditions, with yields ranging from 50–57% depending on the substituents . Optimization involves varying reaction time, temperature, and stoichiometry. Purity validation via HPLC (e.g., retention time and peak area analysis) and elemental analysis (C, H, N percentages) is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing 4-Benzyl-1-chroman-2-ylmethyl-piperidine?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidine ring substitution pattern and benzyl/chroman linkages. Mass spectrometry (MS) provides molecular weight validation, while UV/Vis spectroscopy (e.g., λmax at 249–296 nm) aids in detecting conjugated systems . Cross-referencing NMR chemical shifts with computational models (e.g., PubChem data) enhances accuracy .

Q. What safety protocols are critical when handling 4-Benzyl-1-chroman-2-ylmethyl-piperidine in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Storage at -20°C in airtight containers minimizes degradation . Immediate decontamination with soap/water for skin exposure and ethanol for equipment is advised. Always consult updated safety data sheets (SDS) for hazard mitigation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between HPLC purity assessments and elemental analysis data for this compound?

  • Methodological Answer : Discrepancies often arise from residual solvents (in HPLC) or incomplete combustion (in elemental analysis). Validate purity via orthogonal methods:

  • HPLC : Use gradient elution with UV detection to identify impurities.
  • Elemental Analysis : Ensure complete sample combustion by adjusting oxygen flow and combustion time.
  • Mass Balance : Combine results from both techniques to calculate overall purity .

Q. What factorial design approaches are suitable for optimizing synthesis parameters of 4-Benzyl-1-chroman-2-ylmethyl-piperidine?

  • Methodological Answer : A 2³ factorial design can evaluate the effects of temperature, solvent ratio (e.g., CHCl₃/MeOH), and catalyst concentration on yield. Response surface methodology (RSM) identifies optimal conditions while minimizing experimental runs. Virtual simulations using chemical software (e.g., process control tools) pre-screen conditions to reduce resource consumption .

Q. How do structural modifications at the piperidine ring influence the compound’s physicochemical and biological properties?

  • Methodological Answer : Substituents at the 4-position (e.g., benzyl vs. chlorophenyl groups) alter lipophilicity (logP) and hydrogen-bonding capacity. Comparative studies using analogs (e.g., 4-(4-Chlorobenzyl)piperidine) reveal trends in solubility and receptor binding. Molecular docking and ADMET predictions guide rational design for targeted applications (e.g., neurological drug candidates) .

Q. What strategies mitigate compound degradation during long-term storage, and how is stability validated?

  • Methodological Answer : Degradation is minimized by storing the compound under inert gas (N₂/Ar) at -20°C. Stability studies use accelerated aging protocols (e.g., 40°C/75% RH for 6 months) with periodic HPLC and NMR analyses to detect decomposition products. Lyophilization improves stability for hygroscopic derivatives .

Data Analysis and Theoretical Frameworks

Q. How can researchers address contradictions in reported biological activities of 4-Benzyl-1-chroman-2-ylmethyl-piperidine derivatives?

  • Methodological Answer : Contradictions may stem from assay variability (e.g., cell line differences) or impurities. Standardize assays using WHO-recommended cell lines and controls. Meta-analysis of published data identifies outliers, while dose-response curves (IC₅₀/EC₅₀ comparisons) clarify potency trends .

Q. What computational tools are recommended for predicting the compound’s reactivity and interaction mechanisms?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model electronic properties and reaction pathways. Molecular dynamics simulations (e.g., GROMACS) predict binding affinities with biological targets. PubChem’s cheminformatics tools (e.g., InChI key validation) ensure structural accuracy .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。